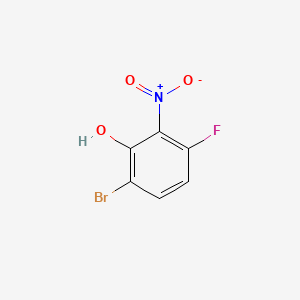
6-Bromo-3-fluoro-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-fluoro-2-nitrophenol: is an organic compound with the molecular formula C6H3BrFNO3. It belongs to the class of nitrophenols, which are characterized by the presence of a nitro group (NO2) attached to a phenol ring. This compound is notable for its combination of three functional groups: a bromine atom at position 6, a fluorine atom at position 3, and a nitro group at position 2 on the benzene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-nitrophenol typically involves multiple steps:
Nitration: A phenol derivative undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Nitration: Large-scale nitration of phenol derivatives.
Controlled Halogenation: Precise control of reaction conditions to ensure selective halogenation at the desired positions.
Purification: The final product is purified through crystallization or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-3-fluoro-2-nitrophenol can undergo various chemical reactions, including:
Nitration: Further nitration can occur, although the presence of existing nitro and halogen groups may influence the reactivity.
Halogenation: Additional halogenation reactions can introduce more halogen atoms to the molecule.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and halogen groups can deactivate the aromatic ring, making it less reactive towards nucleophilic aromatic substitution compared to unsubstituted phenols.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Halogenation: Bromine (Br2) with a Lewis acid catalyst, hydrogen fluoride (HF) for fluorination.
Nucleophilic Aromatic Substitution: Strong nucleophiles under basic conditions.
Major Products:
Nitration: Additional nitro groups may be introduced.
Halogenation: Further halogenated derivatives.
Nucleophilic Aromatic Substitution: Substituted phenols with nucleophiles replacing the halogen atoms.
Aplicaciones Científicas De Investigación
6-Bromo-3-fluoro-2-nitrophenol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various dyes and pharmaceuticals due to its unique functional groups.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The specific mechanism of action for 6-Bromo-3-fluoro-2-nitrophenol is not well-documented. the presence of electron-withdrawing groups (nitro, bromine, and fluorine) significantly influences its reactivity and interactions with other molecules. These groups can affect the compound’s acidity, hydrogen bonding capabilities, and overall chemical behavior .
Comparación Con Compuestos Similares
2-Nitrophenol: Lacks the halogen substituents, making it less reactive in certain reactions.
3-Bromo-2-nitrophenol: Similar structure but lacks the fluorine atom, affecting its reactivity and properties.
4-Fluoro-2-nitrophenol: Lacks the bromine atom, influencing its chemical behavior differently.
Uniqueness: 6-Bromo-3-fluoro-2-nitrophenol is unique due to the combination of bromine, fluorine, and nitro groups on the phenol ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
6-bromo-3-fluoro-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJOFGRGDPFXEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735413 |
Source


|
| Record name | 6-Bromo-3-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872363-59-2 |
Source


|
| Record name | 6-Bromo-3-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-fluoro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
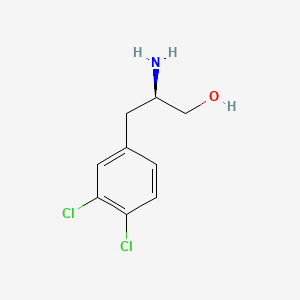
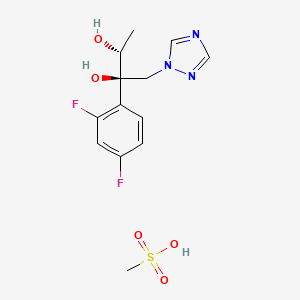
![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)
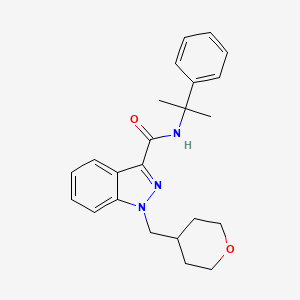

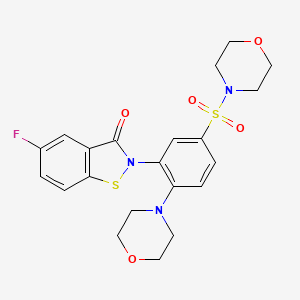
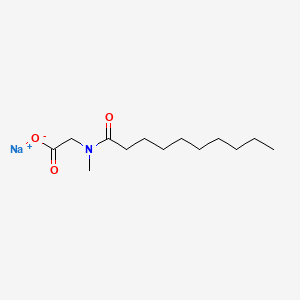
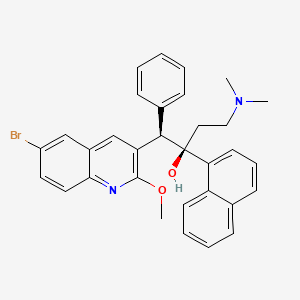


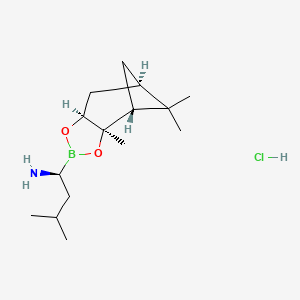
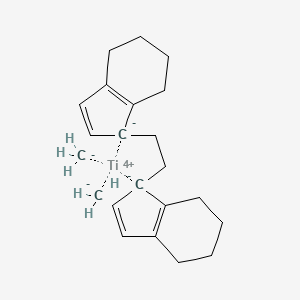
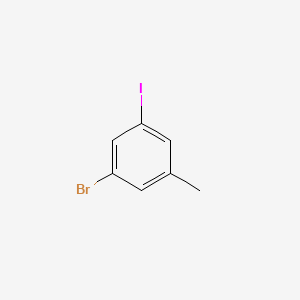
![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)
